molecular formula C7H11N3 B561097 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine CAS No. 1338494-61-3

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine

Cat. No. B561097
CAS RN: 1338494-61-3
M. Wt: 137.186
InChI Key: OWJBIEVIQPWJFC-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine” is a chemical compound that has been mentioned in the context of various studies. For instance, it has been associated with the inhibition of human CYP3A4, a key enzyme involved in drug metabolism . It’s also been linked to the synthesis of aminothiazoles, which are used as γ-secretase modulators, and potential JAK2 inhibitors for myeloproliferative disorders therapy .


Synthesis Analysis

The synthesis of “1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine” and its derivatives has been a subject of research. The structure-activity relationship (SAR) and conformational analysis indicate that the methyl group at the C4-position of the C-ring is critical for the activities . The structure of the molecules was confirmed from spectral data such as IR, 1H-NMR, HRMS, and 13C-NMR .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine” has been analyzed using various techniques. For instance, the synthesized compound was fully characterized by FT-IR, 1H NMR, and 13C NMR spectroscopic analysis .


Chemical Reactions Analysis

The chemical reactions involving “1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine” have been studied. For example, it has been used in the preparation of various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine” have been reported. For instance, it has been described as a solid compound . Its empirical formula is C8H15Cl2N3, and its molecular weight is 224.13 .

Scientific Research Applications

Organic Synthesis

The compound can be used in the synthesis of complex structures. For instance, it was used in the synthesis of a platinum (II) complex, which was achieved via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .

Photovoltaic Devices

The compound can be used in the development of photovoltaic devices. Platinum-group metal complexes, which can be formed using this compound, are important phosphor materials for modern photovoltaic devices .

Organic Light-Emitting Diodes

The compound can be used in the creation of organic light-emitting diodes. The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties, especially cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures .

Antioxidant Activities

The compound can be used in the synthesis of derivatives that have good radical scavenging activity. Some of these derivatives are more active than ascorbic acid used as standard .

Anticancer Activities

The compound can be used in the synthesis of derivatives that have cytotoxic properties. Several derivatives proved to be cytotoxic in the RKO cell line .

Drug Development

The compound can be used in the development of drugs. Pyrazoles and their derivatives have attracted particular attention because they have a wide variety of biological activities .

Future Directions

The future directions for the study of “1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine” could involve further optimization for the development of a balanced FLT3-ITD/BCR-ABL dual inhibitor for the treatment of relapsed FLT3-ITD mutated AML with multiple secondary clinical resistant subtypes such as FLT3-ITD/D835Y, FLT3-ITD/F691L, and cells co-expressing FLT3-ITD and BCR-ABL .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-5-6(4-9-10)7(8)2-3-7/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBIEVIQPWJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256809
Record name 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1338494-61-3
Record name 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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